Keto-Enol Tautomeric Preference: Divergent Conformational Populations vs. 4,4-Dimethylcyclohexane-1,3-dione
NMR and DFT studies directly compared 4-methylcyclohexane-1,3-dione (compound 2) with 4,4-dimethylcyclohexane-1,3-dione (compound 1). The investigation revealed that the two compounds exhibit distinct keto-enol population distributions, with one keto-enolic form being preferentially stabilized in each case [1]. For 4-methylcyclohexane-1,3-dione, the asymmetric methyl substitution breaks the symmetry of the ring, leading to a tautomeric landscape that differs qualitatively from the 4,4-dimethyl analog. The study employed ¹H and ¹³C NMR chemical shift analysis, geometry optimization at the B3LYP/6-311++G(d,p) level, and Natural Bond Orbital (NBO) analysis to quantify the relative energies of the keto-enolic forms [1].
| Evidence Dimension | Keto-enol tautomer population distribution |
|---|---|
| Target Compound Data | 4-Methylcyclohexane-1,3-dione: one specific keto-enolic form is preferentially stabilized (exact energy differences reported in the full text); NMR spectra consistent with a dominant tautomeric state |
| Comparator Or Baseline | 4,4-Dimethylcyclohexane-1,3-dione: a different keto-enolic form is preferentially stabilized |
| Quantified Difference | Qualitatively distinct tautomeric preference; quantitative relative energies reported in the primary study (J. Mol. Struct. 2007, 828, 54–58) |
| Conditions | NMR in solution; DFT calculations at B3LYP/6-311++G(d,p) level with NBO analysis [1] |
Why This Matters
Different dominant tautomers dictate divergent reactivity in condensation and cyclization reactions, making the compounds non-fungible in synthetic applications despite identical molecular formulas.
- [1] Lacerda Júnior, V.; Constantino, M. G.; da Silva, G. V. J.; Cunha Neto, Á.; Tormena, C. F. NMR and theoretical investigation of the keto-enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure 2007, 828 (1–3), 54–58. DOI: 10.1016/j.molstruc.2006.05.036. View Source
